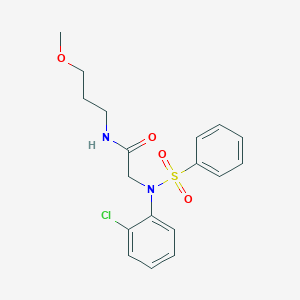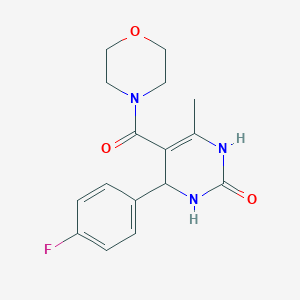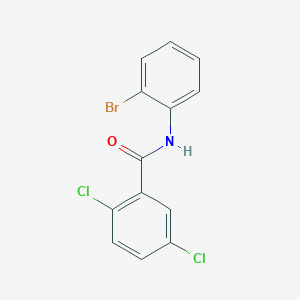![molecular formula C19H19N5O3 B5015557 2-(4-{[5-(2-nitrophenyl)-2-furyl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B5015557.png)
2-(4-{[5-(2-nitrophenyl)-2-furyl]methyl}-1-piperazinyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-{[5-(2-nitrophenyl)-2-furyl]methyl}-1-piperazinyl)pyrimidine, also known as NFP, is a compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has been found to have several interesting properties that make it a promising candidate for various research applications.
Mecanismo De Acción
The mechanism of action of 2-(4-{[5-(2-nitrophenyl)-2-furyl]methyl}-1-piperazinyl)pyrimidine involves its ability to selectively bind to specific targets in cells. In the case of its use as a fluorescent probe for metal ions, this compound binds to copper ions through coordination bonds. This results in a change in the fluorescence properties of this compound, allowing for the detection and quantification of copper ions.
In the case of its use as an anticancer agent, this compound has been found to induce apoptosis in cancer cells through the activation of specific signaling pathways. This results in the activation of caspases, which are enzymes that play a key role in the programmed cell death mechanism.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects that make it a promising candidate for various research applications. In addition to its ability to selectively bind to copper ions and induce apoptosis in cancer cells, this compound has also been found to have antioxidant properties. This makes it a potential candidate for the development of new therapies for oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-(4-{[5-(2-nitrophenyl)-2-furyl]methyl}-1-piperazinyl)pyrimidine is its selectivity for specific targets, such as copper ions and cancer cells. This makes it a useful tool for the detection and quantification of these targets in biological samples. Additionally, this compound has been found to have low toxicity, making it a safe compound for use in lab experiments.
However, there are also limitations to the use of this compound in lab experiments. One of the major limitations is its low solubility in water, which can make it difficult to work with in certain experimental setups. Additionally, the synthesis of this compound can be a complex and time-consuming process, which can limit its availability for use in lab experiments.
Direcciones Futuras
There are several future directions for the research and development of 2-(4-{[5-(2-nitrophenyl)-2-furyl]methyl}-1-piperazinyl)pyrimidine. One potential area of research is the development of new fluorescent probes for the detection of other metal ions, such as zinc and iron. Additionally, further studies are needed to fully understand the mechanism of action of this compound as an anticancer agent and to explore its potential for the development of new cancer therapies.
Another area of research is the development of new synthetic methods for the production of this compound, which could make it more readily available for use in lab experiments. Finally, there is a need for further studies to explore the potential applications of this compound in other areas of research, such as neuroscience and microbiology.
Conclusion:
In conclusion, this compound, or this compound, is a compound that has been extensively studied for its potential applications in scientific research. Its selectivity for specific targets, such as copper ions and cancer cells, make it a useful tool for various research applications. However, further studies are needed to fully understand its mechanism of action and explore its potential for the development of new therapies.
Métodos De Síntesis
The synthesis of 2-(4-{[5-(2-nitrophenyl)-2-furyl]methyl}-1-piperazinyl)pyrimidine involves a multi-step process that requires the use of several reagents and solvents. The first step involves the reaction of 2-nitrobenzaldehyde with 2-furaldehyde in the presence of sodium hydroxide to yield the intermediate compound, 5-(2-nitrophenyl)-2-furylmethanol. This intermediate is then reacted with piperazine and 2-chloro-4,6-dimethoxypyrimidine in the presence of a base to yield this compound.
Aplicaciones Científicas De Investigación
2-(4-{[5-(2-nitrophenyl)-2-furyl]methyl}-1-piperazinyl)pyrimidine has been extensively studied for its potential applications in scientific research. One of the major areas of research involves its use as a fluorescent probe for the detection of metal ions. This compound has been found to selectively bind to copper ions, making it a useful tool for the detection and quantification of copper in biological samples.
Another area of research involves the use of this compound as a potential anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. This makes this compound a promising candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
2-[4-[[5-(2-nitrophenyl)furan-2-yl]methyl]piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c25-24(26)17-5-2-1-4-16(17)18-7-6-15(27-18)14-22-10-12-23(13-11-22)19-20-8-3-9-21-19/h1-9H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWAJIXBVMUSEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4,5-dimethyl-2-({[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5015476.png)
![ethyl 2-{[2-(4-benzyl-1-piperazinyl)-5-nitrobenzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5015477.png)
![5-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5015481.png)



![3-chloro-N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5015510.png)

![2-methyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5015528.png)

![2-[(2-cyanophenyl)thio]-N-(9-oxo-9H-fluoren-2-yl)benzamide](/img/structure/B5015550.png)
![N-benzyl-1-{1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}-N-methylmethanamine](/img/structure/B5015562.png)
![1-acetyl-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-4-piperidinamine](/img/structure/B5015568.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5015572.png)